Bienvenue dans la boutique en ligne BenchChem!

Thiomandelic acid

MBL inhibition kinetics Stereochemistry-activity relationship Enantiomer selectivity

Thiomandelic acid (2-mercapto-2-phenylacetic acid; C₈H₈O₂S; MW 168.21) is a mercaptocarboxylic acid that functions as a simple yet broad‑spectrum inhibitor of zinc‑dependent metallo‑β‑lactamases (MBLs), the enzymes mediating resistance to carbapenems and other β‑lactam antibiotics. First characterised in 2001, it remains the benchmark thiol‑based MBL probe for kinetic, structural, and microbiological studies because its potency, breadth, and well‑defined binding mode set it apart from other mercaptocarboxylates.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
Cat. No. B8559844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomandelic acid
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)S)O
InChIInChI=1S/C8H8O2S/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
InChIKeyDAROXWRZFHLQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiomandelic Acid (CAS 4695-09-4): A Broad-Spectrum Metallo-β-Lactamase Inhibitor Tool for Antibiotic Resistance R&D


Thiomandelic acid (2-mercapto-2-phenylacetic acid; C₈H₈O₂S; MW 168.21) is a mercaptocarboxylic acid that functions as a simple yet broad‑spectrum inhibitor of zinc‑dependent metallo‑β‑lactamases (MBLs), the enzymes mediating resistance to carbapenems and other β‑lactam antibiotics . First characterised in 2001, it remains the benchmark thiol‑based MBL probe for kinetic, structural, and microbiological studies because its potency, breadth, and well‑defined binding mode set it apart from other mercaptocarboxylates [1].

Why Mandelic Acid, Captopril, or Other Mercaptocarboxylates Cannot Replace Thiomandelic Acid in MBL‑Targeted Research


Thiomandelic acid occupies a narrow structural and physicochemical space that generic mercaptocarboxylates cannot replicate. Replacing the thiol with a hydroxyl (mandelic acid) abolishes MBL inhibition entirely because the thiol is essential for bridging the active‑site zinc ions [1]. Other thiol‑based agents, such as captopril, display a far narrower MBL spectrum with IC₅₀ values ranging from 0.072 µM to >500 µM across MBL subclasses, whereas thiomandelic acid maintains sub‑micromolar Kᵢ against eight of the nine MBLs tested [1][2]. Furthermore, the R‑enantiomer of thiomandelic acid is 14‑fold more potent than the S‑enantiomer, demonstrating that both stereochemistry and the precise spatial relationship between the thiol, carboxylate, and phenyl ring govern potency and binding mode [1]. These steep SAR requirements mean that even close structural analogues such as 2‑mercapto‑3‑phenylpropionic acid exhibit a 2‑fold weaker zinc‑binding Kd (20.0 µM vs 9.8 µM for thiomandelic acid) and consequently inferior synergy with meropenem [3]. For any study requiring a well‑characterised, broad‑spectrum, stereochemically defined MBL probe, substitution with a generic mercaptocarboxylate introduces uncontrolled variables in potency, spectrum coverage, and binding mode.

Head‑to‑Head Quantitative Differentiation: Thiomandelic Acid vs Closest Analogues


R‑Thiomandelic Acid is 14‑Fold More Potent than S‑Thiomandelic Acid Against B. cereus MBL (BcII)

Enantiomeric purity is the single most impactful determinant of thiomandelic acid potency. In a direct head‑to‑head assay using the Bacillus cereus metallo‑β‑lactamase BcII, the R‑enantiomer exhibited a competitive inhibition constant Kᵢ = 0.09 µM, whereas the S‑enantiomer was 14‑fold weaker with Kᵢ = 1.28 µM [1]. This 1.19 µM absolute difference translates into an order‑of‑magnitude shift in effective concentration for biochemical assays. The same study demonstrated that replacement of the thiol with hydroxyl (mandelic acid) completely abrogated inhibition, confirming that the mercapto group is essential for activity [1].

MBL inhibition kinetics Stereochemistry-activity relationship Enantiomer selectivity

Thiomandelic Acid Binds Zinc 2‑Fold Tighter than the Closest Structural Analogue 2‑Mercapto‑3‑phenylpropionic Acid

Among thiol‑containing MBL inhibitors, thiomandelic acid (compound 3) demonstrates superior zinc‑binding affinity. Isothermal titration calorimetry (ITC) measurements revealed a dissociation constant Kd = 9.8 µM for thiomandelic acid, compared with Kd = 20.0 µM for 2‑mercapto‑3‑phenylpropionic acid (compound 4), a homologue that differs only by one additional methylene spacer between the phenyl ring and the thiol/carboxylate groups [1]. This 2‑fold tighter zinc binding correlates directly with functional synergy: thiomandelic acid restored meropenem activity against IMP‑producing K. pneumoniae more efficiently than compound 4 [1].

Zinc chelation Isothermal titration calorimetry MBL inhibitor design

Sub‑Micromolar Inhibition Across 8 of 9 MBL Enzymes: Spectrum Breadth Unmatched by Captopril

Thiomandelic acid achieves a sub‑micromolar Kᵢ against eight of the nine MBLs tested (BcII, CfiA, IMP‑1, VIM‑1, VIM‑2, VIM‑4, SPM‑1, GIM‑1), with the sole exception being the subclass B2 enzyme from Aeromonas hydrophila (CphA) [1]. By contrast, the clinically used mercaptocarboxylate captopril (d‑captopril) exhibits IC₅₀ values spanning four orders of magnitude: 0.072 µM for VIM‑2, 7.2 µM for IMP‑1, 10.7 µM for BcII, 20.1 µM for NDM‑1, and 261.8 µM for SPM‑1 [2]. Only thiomandelic acid maintains consistent sub‑micromolar coverage across B1 and B3 subclasses, a breadth described as unprecedented in the original characterisation [1].

Broad‑spectrum MBL inhibition Antibiotic adjuvant Carbapenemase profiling

R‑Thiomandelate Uniquely Bridges Both Active‑Site Metal Ions and Induces Positive Cooperativity

The binding mode of thiomandelic acid is stereochemistry‑dependent, with only R‑thiomandelate forming a thiolate bridge that simultaneously coordinates to both zinc ions in the MBL active site. This bimetallic bridging was unambiguously confirmed by ¹¹³Cd‑edited ¹H NMR spectroscopy, which demonstrated scalar coupling between the inhibitor Hα proton and both cadmium ions [1]. In contrast, S‑thiomandelate produces distinct coordination geometry and does not exhibit the dynamic nanosecond‑scale process observed in PAC spectra of the R‑enantiomer [1]. Critically, thiomandelate binding switches the intrinsic negative cooperativity of metal binding in the free enzyme to positive cooperativity—a phenomenon not observed for captopril, which preferentially inhibits the mononuclear form of the enzyme [1][2]. This binding‑mode difference has kinetic consequences: captopril targets mononuclear BcII and CphA, while thiomandelic acid stabilises the binuclear state [1][2].

Bimetallic bridging NMR spectroscopy Perturbed angular correlation Metal cooperativity

Thiol Oxidation Half‑Life of ~5 h Defines Thiomandelic Acid as a Lab‑Bench Tool That Requires Prodrug Strategies for In Vivo Use

Thiomandelic acid undergoes oxidation to its corresponding disulfide in aqueous buffer with a half‑life (t₁/₂) of approximately 5 hours under ambient conditions [1]. This stability limitation is inherent to free thiol‑containing mercaptocarboxylic acids and directly motivated the development of cephalosporin‑thiomandelic acid conjugate prodrugs that protect the thiol until enzymatic activation at the target site [1][2]. The conjugate (8), a cephalosporin‑thiomandelic acid prodrug, demonstrated nanomolar‑range IC₅₀ against IMP‑type MBLs and significantly reduced the minimum inhibitory concentration (MIC) of meropenem against IMP‑producing clinical isolates [2].

Thiol stability Disulfide oxidation Prodrug design Pharmacokinetics

Validated Application Scenarios for Thiomandelic Acid Procurement in MBL‑Focused Research


Pan‑MBL Reference Inhibitor for Enzyme Kinetics and Screening Campaigns

Thiomandelic acid is the only mercaptocarboxylate with demonstrated sub‑micromolar Kᵢ against eight distinct MBLs spanning B1 and B3 subclasses, making it the standard reference inhibitor for broad‑spectrum MBL enzyme panels [1]. In screening campaigns, its inclusion alongside subclass‑selective comparators (e.g., captopril) enables discrimination between broad‑spectrum and narrow‑spectrum hits. Researchers should order the R‑enantiomer to achieve Kᵢ ≈ 0.09 µM against BcII, and confirm enantiopurity by chiral HPLC or optical rotation before use, because use of racemic material inflates apparent Kᵢ by ~14‑fold [1].

NMR and Crystallographic Structural Studies of MBL:Inhibitor Complexes

R‑Thiomandelic acid is the inhibitor of choice for solution‑NMR and X‑ray crystallography studies that require a well‑defined binuclear bridging mode. The simultaneous coordination of both active‑site metal ions by R‑thiomandelate, confirmed by ¹¹³Cd‑¹H scalar coupling, provides a structural model for designing new bimetallic‑bridging inhibitors [2]. The positive cooperativity in metal binding induced by thiomandelate but not by captopril makes thiomandelic acid indispensable for experiments probing metal‑binding thermodynamics in MBLs [2][3].

Antibiotic Adjuvant Microbiological Synergy Testing

Thiomandelic acid effectively potentiates meropenem against IMP‑producing Gram‑negative clinical isolates, with zinc‑binding Kd = 9.8 µM directly correlated to synergy [4]. For checkerboard and time‑kill assays, fresh solutions must be prepared within the ~5 h oxidation half‑life window to ensure accurate EC₅₀ or fractional inhibitory concentration index determination [5]. The compound is also the benchmark comparator for evaluating novel thiol‑based or zinc‑chelating MBL inhibitor candidates in microbiological synergy models.

Prodrug Scaffold Development and Targeted MBL Inhibitor Delivery

The thiomandelic acid‑cephalosporin conjugate (compound 8) demonstrated nanomolar‑range IMP‑type MBL inhibition and reduced meropenem MICs against IMP‑producing clinical isolates, establishing thiomandelic acid as a validated warhead for prodrug design [5]. Investigators developing β‑lactam‑based inhibitor delivery platforms should procure thiomandelic acid as the parent thiol warhead for generating and benchmarking novel conjugates, exploiting the fact that the phenyl and carboxyl moieties are critical for IMP‑active‑site interactions [5].

Quote Request

Request a Quote for Thiomandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.